molecular formula C23H28ClN3O3 B2954152 N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955529-59-6

N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2954152
CAS No.: 955529-59-6
M. Wt: 429.95
InChI Key: OQZIFONVPCBXGN-UHFFFAOYSA-N
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Description

N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic amide derivative characterized by a complex molecular architecture. The compound features:

  • Ethanediamide backbone: A central ethanediamide (oxamide) group, which serves as a linker between two aromatic moieties.
  • Substituents: A 5-chloro-2-methoxyphenyl group, providing electron-withdrawing and steric effects.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3/c1-3-12-27-13-4-5-17-14-16(6-8-20(17)27)10-11-25-22(28)23(29)26-19-15-18(24)7-9-21(19)30-2/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZIFONVPCBXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Chloro-Methoxyphenyl Intermediate: This step involves the chlorination and methoxylation of a phenyl ring, often using reagents such as thionyl chloride and methanol under controlled conditions.

    Synthesis of the Tetrahydroquinoline Intermediate: The tetrahydroquinoline moiety is synthesized through a cyclization reaction, often involving aniline derivatives and aldehydes in the presence of acid catalysts.

    Coupling Reaction: The final step involves coupling the chloro-methoxyphenyl intermediate with the tetrahydroquinoline intermediate using ethanediamide as a linker. This step typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used in studies involving cell signaling pathways and receptor interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target specific receptors or enzymes involved in disease pathways, such as G-protein-coupled receptors (GPCRs) or kinases.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with chloroacetamide herbicides and tetrahydroquinoline derivatives. Below is a detailed comparison with key analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Use/Activity Reference
N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide Ethanediamide 5-chloro-2-methoxyphenyl; tetrahydroquinolin-6-yl ethyl Not explicitly documented N/A
Alachlor Chloroacetamide 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) Herbicide (ALS inhibitor)
Pretilachlor Chloroacetamide 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl) Herbicide (seedling growth inhibition)
Dimethenamid Chloroacetamide 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl) Herbicide (fatty acid synthesis)
Thenylchlor Chloroacetamide 2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl) Herbicide (cell division disruption)

Key Observations :

Structural Divergence: Unlike chloroacetamide herbicides (e.g., alachlor, pretilachlor), the target compound lacks the chloroacetamide backbone. The tetrahydroquinoline group introduces a bicyclic system absent in most chloroacetamides, which could enhance membrane permeability or receptor binding affinity.

Functional Implications: Herbicide Activity: Chloroacetamides (e.g., alachlor) inhibit very-long-chain fatty acid (VLCFA) synthesis in plants. The ethanediamide structure may lack this mechanism due to reduced electrophilic reactivity at the amide carbonyl. Pharmacological Potential: The tetrahydroquinoline moiety is common in CNS-active drugs (e.g., antimalarials, antipsychotics).

Physicochemical Properties :

  • The 5-chloro-2-methoxyphenyl group increases lipophilicity (logP ~3.5 estimated) compared to simpler chloroacetamides (logP ~2.8–3.2). This may enhance bioaccumulation but reduce water solubility.

Research Findings and Limitations

  • Synthesis and Stability: Limited data exist on the compound’s synthetic pathway or stability. Analogous ethanediamides require multi-step synthesis, often involving coupling of substituted anilines and acyl chlorides.
  • Biological Studies: No peer-reviewed studies directly evaluate its efficacy or toxicity. In contrast, chloroacetamide analogs like alachlor have extensive toxicological profiles (e.g., EPA carcinogenicity class B2).
  • Patent Landscape: No patents explicitly claim this compound, though structurally related tetrahydroquinoline-ethanediamides are patented for antifungal and anticancer uses (e.g., US Patent 8,697,876).

Notes

  • Comparisons are extrapolated from structural analogs.
  • Data Gaps : Critical parameters (e.g., IC50 values, metabolic pathways) remain undocumented in open literature.
  • Safety: Regulatory status and toxicity profiles are unknown; standard precautions for novel amides should apply.

Biological Activity

N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, and summarizes relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H31ClN4O2C_{25}H_{31}ClN_{4}O_{2}, with a molecular weight of approximately 487.1 g/mol. The compound features a chloro-substituted methoxyphenyl moiety and a tetrahydroquinoline structure, which are significant for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties . Specifically, research has shown that derivatives with similar structural features can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of related compounds on human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated that certain derivatives had IC50 values indicating effective inhibition of cell growth:

CompoundA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
Compound A6.75 ± 0.196.26 ± 0.336.48 ± 0.11
Compound B2.12 ± 0.215.13 ± 0.970.85 ± 0.05

These findings suggest that modifications to the chemical structure can enhance antitumor activity while maintaining lower toxicity levels towards healthy cells .

Antimicrobial Activity

In addition to antitumor effects, compounds with similar structures have shown antimicrobial activity against various bacterial strains. The presence of halogen atoms (like chlorine) and specific functional groups has been linked to increased antibacterial effectiveness.

Comparative Study on Antimicrobial Effects

Research comparing the antimicrobial properties of various compounds revealed:

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli15 μg/mL
Compound DS. aureus10 μg/mL

These results indicate that structural features significantly influence the antimicrobial potency of these compounds .

The biological activity of this compound is believed to involve interaction with cellular targets such as DNA or specific enzymes responsible for tumor growth and bacterial survival.

DNA Binding Studies

Studies have shown that certain derivatives bind to DNA in the minor groove, which may disrupt replication and transcription processes critical for cancer cell proliferation and bacterial survival .

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